molecular formula C12H9Cl2NO3 B12626877 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid CAS No. 921761-12-8

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid

Cat. No.: B12626877
CAS No.: 921761-12-8
M. Wt: 286.11 g/mol
InChI Key: FXMOYWMHWJPLDB-UHFFFAOYSA-N
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Description

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid (C12H9Cl2NO3) is a multifunctional quinoline derivative of significant interest in medicinal and synthetic chemistry. This compound features a carboxylic acid functional group, which provides a versatile handle for further synthetic modification, such as the formation of amides or esters . The specific substitution pattern with chlorine and ethoxy groups on the quinoline core makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of styrylquinolines, a class known for exhibiting a range of biological activities including potential inhibition of HIV integrase and demonstrating antifungal properties . As a building block, this compound is primed for use in the development of novel fluorophores and functional materials. Its structural framework is similar to other quinoline-4-carboxylic acids that have been utilized in the synthesis of optical probes with solvatochromic properties and aggregation-induced emission (AIE) characteristics . The synthetic route to such compounds often involves classical methods like the Pfitzinger reaction, which transforms isatin derivatives into quinoline-4-carboxylic acids . Researchers can leverage this chemical for designing and synthesizing new compounds for biological evaluation and material science applications. This product is provided For Research Use Only. It is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

921761-12-8

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

5,8-dichloro-4-ethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-9-5-8(12(16)17)15-11-7(14)4-3-6(13)10(9)11/h3-5H,2H2,1H3,(H,16,17)

InChI Key

FXMOYWMHWJPLDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C(C=CC(=C12)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Method 1: Halogenation and Carboxylation

This method involves the halogenation of a precursor compound followed by carboxylation.

Steps:

  • Halogenation : The precursor quinoline compound undergoes chlorination using reagents such as N-chlorosuccinimide or thionyl chloride under controlled conditions.

  • Carboxylation : The chlorinated intermediate is then treated with carbon dioxide in the presence of a base to introduce the carboxylic acid group.

Yield and Efficiency : This method typically yields around 60-70% depending on the purity of starting materials and reaction conditions.

Method 2: Ethoxy Group Introduction

In this method, an ethoxy group is introduced to the quinoline structure after initial halogenation.

Steps:

  • Initial Halogenation : Similar to Method 1, the quinoline is halogenated.

  • Ethoxylation : The resulting dichlorinated quinoline is then reacted with ethanol in the presence of an acid catalyst to introduce the ethoxy group.

Yield and Efficiency : Yields for this step can reach up to 75%, with careful monitoring of temperature and reaction time being crucial for success.

Method 3: One-Pot Synthesis

A more efficient approach involves a one-pot synthesis where all reagents are combined in a single reaction vessel.

Steps:

  • Reagents : A mixture of quinoline, ethanol, and chlorinating agents are combined.

  • Reaction Conditions : This mixture is heated under reflux conditions which allows for simultaneous halogenation and ethoxylation.

Yield and Efficiency : This method can provide yields upwards of 80%, making it a favorable option for large-scale synthesis.

Method Steps Involved Average Yield (%) Comments
Halogenation & Carboxylation Halogenate precursor, then carboxylate 60-70 Requires careful control over reaction conditions
Ethoxy Group Introduction Halogenate first, then ethoxylate Up to 75 Temperature control essential
One-Pot Synthesis Combine all reagents in one vessel Upwards of 80 Most efficient for large-scale production

Recent studies have shown that optimizing reaction parameters such as temperature, solvent choice, and reagent ratios can significantly enhance yield and purity. For instance:

  • Utilizing solvents like dichloroethane or acetonitrile has been shown to improve solubility and reactivity during halogenation steps.

  • The use of catalytic systems involving palladium or copper salts can facilitate more efficient coupling reactions when introducing functional groups.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has demonstrated that compounds related to 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid exhibit significant antimicrobial properties. For example, derivatives of quinoline have shown activity against various pathogens, including Helicobacter pylori, which is known for its role in gastric ulcers and cancer .

Anticancer Potential
Studies indicate that quinoline derivatives possess antiproliferative effects on tumor cell lines. In particular, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the induction of oxidative stress and inhibition of glucose transporters critical for cancer cell metabolism .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of several quinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.032 µg/mL against Helicobacter pylori .
  • Antiproliferative Studies
    In a recent investigation into the anticancer properties of quinoline derivatives, researchers found that specific compounds led to a significant reduction in cell viability in leukemia and neuroepithelioma cell lines. The study highlighted the importance of substituent groups on the quinoline structure in enhancing biological activity .

Mechanism of Action

The mechanism of action of 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5,8-dichloro-4-ethoxyquinoline-2-carboxylic acid and analogous quinoline derivatives are critical for understanding their distinct physicochemical and biological behaviors. Below is a detailed comparison with 4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid (CAS: 1325306-11-3), a closely related compound documented in the provided evidence.

Key Structural Differences

Feature This compound 4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic Acid
Substituents Cl (5,8), -OCH₂CH₃ (4), -COOH (2) -OCH₂CH₃ (4), -OCH₃ (6,7), -COOH (2)
Molecular Formula C₁₂H₉Cl₂NO₃ C₁₄H₁₅NO₅
Molecular Weight 286.11 g/mol 277.27 g/mol
Electron Effects Electron-withdrawing (Cl), moderate steric bulk Electron-donating (-OCH₃), higher steric bulk

Physicochemical Implications

Lipophilicity: The chlorine atoms in this compound increase its logP value compared to the methoxy-rich analog, suggesting enhanced membrane permeability.

Solubility: The additional methoxy groups in 4-ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid improve aqueous solubility due to polar interactions, whereas the dichloro derivative is more suited for hydrophobic environments.

Synthetic Complexity : Introducing halogens (Cl) typically requires stringent reaction conditions (e.g., chlorination agents), whereas methoxy groups are added via milder alkoxylation protocols.

Research Findings and Limitations

  • Target Compound: Limited peer-reviewed studies are available on this compound, though its structural analogs show promise in kinase inhibition (e.g., EGFR inhibitors).
  • Comparative Studies : The methoxy-rich analog has been explored in natural product synthesis, leveraging its solubility for scalable processes. In contrast, the dichloro derivative’s stability under acidic conditions remains understudied.
  • Gaps : Direct comparative pharmacological data (e.g., IC₅₀ values) between these compounds are absent in the provided evidence, highlighting the need for targeted bioactivity assays.

Biological Activity

5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N1O3C_{12}H_{10}Cl_2N_1O_3. The presence of chlorine atoms and the ethoxy group contributes to its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression. This inhibition can potentially lead to reduced tumor growth and proliferation in various cancer models .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its anti-inflammatory effects. By reducing oxidative stress, it can mitigate cellular damage in conditions such as acute pancreatitis .
  • Induction of Apoptosis : Studies have reported that derivatives of quinoline compounds can induce apoptosis in cancer cells. This mechanism is often mediated through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic factors .

Anticancer Activity

This compound has been evaluated for its anticancer potential across various cell lines:

  • Cell Lines Tested : The compound has shown efficacy against leukemia and neuroepithelioma cell lines, with IC50 values indicating significant antiproliferative activity .
  • Mechanism : The compound's ability to induce oxidative stress and disrupt glucose transport via GLUT-1 inhibition has been linked to its anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been highlighted in studies focusing on its ability to modulate inflammatory cytokines and oxidative stress markers. Roflumilast, a related compound, demonstrated similar properties by decreasing levels of TNF-α and IL-1β in models of acute inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in leukemia
Anti-inflammatoryReduction of pro-inflammatory cytokines
Protein Kinase InhibitionTargeting PTKs involved in tumor growth

Table 2: IC50 Values Against Various Cell Lines

Cell LineIC50 (µM)Reference
HCT116<100
U-251<50
NeuroepitheliomaVaries

Case Studies

  • Case Study on Cancer Treatment : A study evaluated the effects of this compound on HCT116 cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting colorectal cancer.
  • Inflammation Model : In an animal model of acute pancreatitis, administration of the compound led to decreased serum levels of inflammatory markers compared to controls. This suggests potential therapeutic applications in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,8-dichloro-4-ethoxyquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving halogenation, etherification, and carboxylation. For example, chloro-substituted quinoline precursors (e.g., 4-chloroquinoline derivatives) can undergo nucleophilic substitution with ethoxy groups under reflux conditions using ethanol as a solvent . Optimization of reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd/C for nitro group reduction) significantly impacts yield . Side reactions, such as over-halogenation or esterification, require careful monitoring via TLC or HPLC .

Q. How can researchers ensure purity during purification, and what analytical techniques validate structural integrity?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is effective for purification. Structural validation should combine:

  • 1H/13C-NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm and δ 4.0–4.3 ppm) .
  • HRMS for exact mass determination (e.g., molecular ion peak matching C₁₂H₉Cl₂NO₃) .
  • FT-IR to identify carboxylic acid C=O stretches (~1700 cm⁻¹) and quinoline ring vibrations .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential inhalation hazards .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture to minimize hydrolysis of the ethoxy group .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent dispersion .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/ethoxy positioning) affect biological activity, and what SAR trends emerge?

  • Methodological Answer : Positional isomerism profoundly impacts activity. For example:

  • 5,8-Dichloro substitution enhances lipophilicity, improving membrane permeability in antibacterial assays .
  • 4-Ethoxy group stabilizes the carboxylic acid moiety, reducing metabolic degradation compared to methoxy analogs .
  • SAR Validation : Compare IC₅₀ values against structurally related compounds (e.g., 6-chloro-4-methoxy derivatives) using standardized bacterial inhibition assays . Contradictions in activity data may arise from assay conditions (e.g., pH sensitivity of the carboxylic acid group) .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • DFT Calculations : Model HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the quinoline ring’s electron-deficient nature directs reactivity toward nucleophilic aromatic substitution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Validate with experimental binding affinity data .

Q. How can researchers resolve contradictions in reported solubility and stability data?

  • Methodological Answer :

  • Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and quantify via UV-Vis spectroscopy. Discrepancies may arise from pH-dependent ionization of the carboxylic acid group .
  • Stability : Conduct accelerated degradation studies under varying temperatures and humidity. HPLC-MS identifies degradation products (e.g., decarboxylation or ethoxy hydrolysis) .

Q. What are the compound’s potential applications in targeted drug delivery systems?

  • Methodological Answer : The carboxylic acid group enables covalent conjugation to nanoparticles (e.g., PEGylated liposomes) or prodrug strategies. Evaluate release kinetics using in vitro models (e.g., esterase-triggered hydrolysis in plasma) .

Key Research Challenges

  • Synthetic Scalability : Multi-step routes with low yields (e.g., <50%) require catalyst optimization or flow chemistry approaches .
  • Biological Target Specificity : Off-target effects observed in MCT4 inhibition studies necessitate isoform-selective probes .

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